molecular formula C18H23NO3 B1486252 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 2206265-24-7

1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1486252
CAS No.: 2206265-24-7
M. Wt: 301.4 g/mol
InChI Key: YLQAJFCYCQEOCJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is an organic compound that features a cyclohexylmethyl group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process might also include purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups.

    Phenylpyrrolidine derivatives: Compounds with similar phenyl and pyrrolidine structures.

Uniqueness: 1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to the combination of its cyclohexylmethyl, phenyl, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQAJFCYCQEOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(C(CC2=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

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